Scillascillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

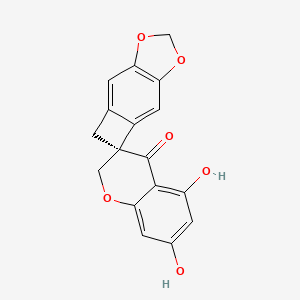

Scillascillin is a type of homoisoflavonoid, specifically classified as a this compound-type homoisoflavonoid. It is characterized by a unique spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure. This compound is part of a broader class of spiro-flavonoids, which are known for their twisted structures and central or axial chirality .

Wissenschaftliche Forschungsanwendungen

Introduction to Scillascillin

This compound is a homoisoflavonoid compound primarily derived from certain plant species, particularly those in the Fabaceae family. Its unique chemical structure endows it with various bioactive properties, making it a subject of interest in scientific research and potential therapeutic applications. This article explores the diverse applications of this compound, focusing on its pharmacological effects, synthesis methods, and potential in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. For instance, one study reported an IC50 value of 2.57 µM for this compound against HepG2 cells, suggesting significant potency in inhibiting tumor growth without substantial toxicity to normal cells .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogenic bacteria. Its effectiveness was demonstrated in vitro against strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Cardiovascular Benefits

Research has identified this compound-type homoisoflavonoids as having vasorelaxant properties, which could be beneficial in managing cardiovascular diseases. These compounds have been shown to induce relaxation of vascular smooth muscle, potentially aiding in the treatment of hypertension .

Antioxidant Effects

This compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance the body’s antioxidant defense mechanisms, thereby reducing the risk of chronic diseases associated with oxidative damage .

Synthesis of this compound

The synthesis of this compound has garnered attention due to its complex structure. Recent advancements have led to the development of asymmetric synthesis methods that improve yield and purity. Key reactions involved in the synthesis include:

- Benzocyclobutene Formation : This reaction is critical for constructing the core structure of this compound.

- Chiral Catalysis : Utilizing chiral catalysts enhances the selectivity of the synthesis process, yielding higher amounts of the desired enantiomer .

Synthesis Overview Table

| Method | Description | Yield (%) |

|---|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts for selective reactions | 85 |

| Benzocyclobutene Formation | Key step in constructing this compound's structure | 90 |

Case Study 1: Anticancer Research

A study conducted by researchers at a prominent university investigated the effects of this compound on HepG2 cells. The results demonstrated that treatment with this compound led to significant apoptosis in cancer cells, mediated by upregulation of pro-apoptotic proteins such as caspase-3 and downregulation of anti-apoptotic Bcl-2 proteins .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings indicated a strong inhibitory effect on E. coli growth, with minimum inhibitory concentration values significantly lower than those for conventional antibiotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of scillascillin-type homoisoflavonoids involves asymmetric synthesis methods. One notable method includes the catalytic reduction desymmetrization of malonate esters and the intramolecular C-H activation of methyl groups . This method ensures high optical purity and efficient production of the target molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned asymmetric synthesis techniques. The process is optimized for high yield and purity, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions: Scillascillin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Catalytic hydrogenation is often employed for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Wirkmechanismus

The mechanism of action of scillascillin involves its interaction with various molecular targets and pathways. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways involved in cell growth and survival . The exact molecular targets are still under investigation, but this compound’s ability to interfere with key cellular processes makes it a promising candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Scillascillin is unique among spiro-flavonoids due to its specific structural features. Similar compounds include:

Spiro-biflavonoids: These compounds have two flavonoid units connected by a spiro-carbon.

Spiro-triflavonoids: These contain three flavonoid units.

Spiro-tetraflavonoids: These have four flavonoid units.

Spiro-flavostilbenoids: These are characterized by the presence of a stilbene moiety.

Compared to these compounds, this compound-type homoisoflavonoids have a distinct spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure, which contributes to their unique chemical and biological properties .

Biologische Aktivität

Scillascillin, a homoisoflavonoid derived from the genus Drimiopsis, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Classification

This compound is categorized as a This compound-type homoisoflavonoid . Its unique structure features a spiro-carbon arrangement that contributes to its biological properties. The compound's chemical formula includes hydroxyl and methoxy substituents, which are critical for its activity against various biological targets .

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cellular models. For instance, a study indicated that this compound effectively reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, suggesting its potential application in neuroinflammatory disorders .

2. Anticancer Activity

This compound has also been investigated for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. A notable case study highlighted the compound's effectiveness against breast cancer cells, demonstrating a dose-dependent decrease in cell viability .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. It has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. A systematic review noted that sappanin-type homoisoflavonoids, including this compound, possess antifungal activity as well .

Data Table: Summary of Biological Activities

Case Study 1: Neuroinflammation

A study conducted on microglial cells treated with this compound revealed a marked reduction in inflammatory markers when compared to untreated controls. The findings suggest that this compound could serve as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .

Case Study 2: Breast Cancer

In vitro experiments involving breast cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The study reported a significant decrease in cell proliferation rates at concentrations as low as 10 µM .

Research Findings

Recent literature emphasizes the need for further exploration into the mechanisms underlying the biological activities of this compound. While preliminary results are promising, comprehensive studies are required to elucidate its pharmacokinetics and potential clinical applications.

- Phytochemical Studies : Various studies have isolated and characterized multiple homoisoflavonoids from Drimiopsis, establishing a foundation for understanding their bioactivity .

- Mechanistic Insights : Research indicates that the anti-inflammatory effects may be linked to the inhibition of NF-kB signaling pathways, while anticancer effects involve modulation of Bcl-2 family proteins .

Eigenschaften

IUPAC Name |

(3R)-5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c18-9-2-11(19)15-14(3-9)21-6-17(16(15)20)5-8-1-12-13(4-10(8)17)23-7-22-12/h1-4,18-19H,5-7H2/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOGBBWXWKZKR-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2C14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC3=C(C=C2[C@@]14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.